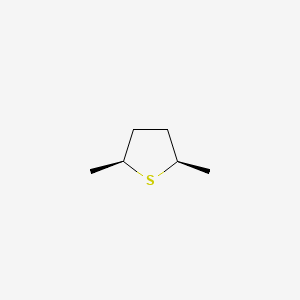
Thiophene, tetrahydro-2,5-dimethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, tetrahydro-2,5-dimethyl-, cis- is a heterocyclic organic compound with the molecular formula C₆H₁₂S. It is a derivative of thiophene, where the sulfur atom is part of a five-membered ring. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and is in the cis-configuration, meaning the substituents are on the same side of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-2,5-dimethyl-, cis- can be achieved through several methods. One common approach involves the hydrogenation of 2,5-dimethylthiophene under specific conditions to obtain the cis-isomer. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of thiophene, tetrahydro-2,5-dimethyl-, cis- may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported catalysts to achieve high yields and selectivity. The reaction conditions are optimized to favor the formation of the cis-isomer over the trans-isomer.
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrahydro-2,5-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its fully saturated form using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Fully saturated thiophane derivatives
Substitution: Halogenated or alkylated thiophene derivatives
Scientific Research Applications
Thiophene, tetrahydro-2,5-dimethyl-, cis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-2,5-dimethyl-, cis- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- Thiophene, tetrahydro-2,5-dimethyl-, trans-
- 2,5-Dimethylthiophene
- Tetrahydrothiophene
Uniqueness
Thiophene, tetrahydro-2,5-dimethyl-, cis- is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. This configuration can lead to different stereochemical interactions compared to its trans-isomer or other thiophene derivatives.
Properties
CAS No. |
5161-13-7 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(2S,5R)-2,5-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
IBKCTZVPGMUZGZ-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](S1)C |
Canonical SMILES |
CC1CCC(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



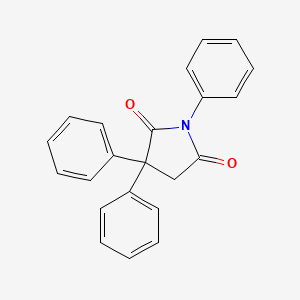
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
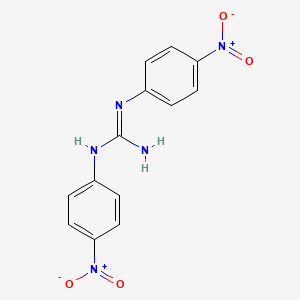


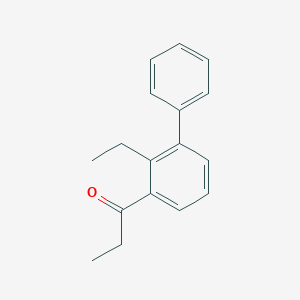
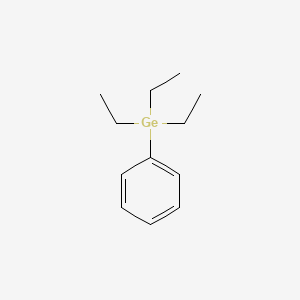


![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
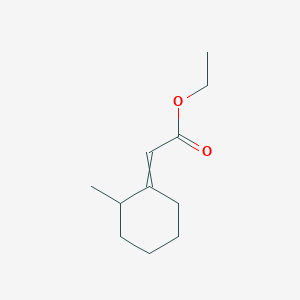
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
